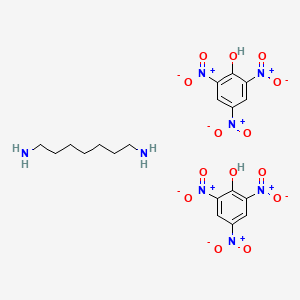![molecular formula C10H10O3Te B14425779 3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid CAS No. 84144-27-4](/img/structure/B14425779.png)
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3-methoxyphenyl group and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid typically involves the reaction of 3-methoxyphenyl tellurium trichloride with propenoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with substituted functional groups replacing the tellurium atom.
科学的研究の応用
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of their activity. This compound may also exert its effects through redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
3-[(3-Methoxyphenyl)selanyl]prop-2-enoic acid: A selenium analog with similar chemical properties but different biological activities.
3-[(3-Methoxyphenyl)sulfanyl]prop-2-enoic acid: A sulfur analog with distinct reactivity and applications.
3-[(3-Methoxyphenyl)stannyl]prop-2-enoic acid: A tin analog with unique properties and uses in organic synthesis.
Uniqueness
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur, selenium, and tin analogs. The tellurium atom’s ability to undergo various oxidation states and form stable covalent bonds with biological molecules makes this compound particularly interesting for research and development in medicinal chemistry and materials science.
特性
CAS番号 |
84144-27-4 |
|---|---|
分子式 |
C10H10O3Te |
分子量 |
305.8 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)tellanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3Te/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-7H,1H3,(H,11,12) |
InChIキー |
KETISUKYDTUHQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)[Te]C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


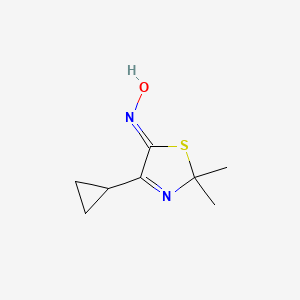
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
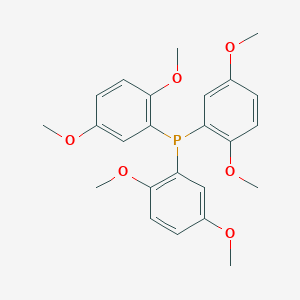
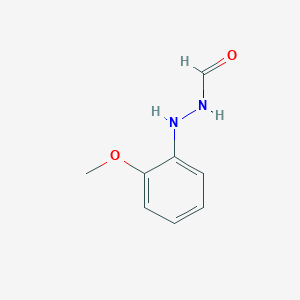



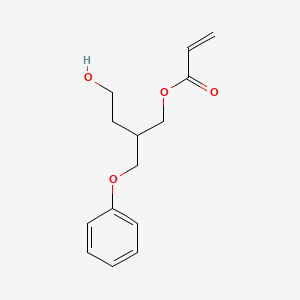
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)



